9-Iodophenanthrene 9-Iodophenanthrene
Brand Name: Vulcanchem
CAS No.: 17024-12-3
VCID: VC21008337
InChI: InChI=1S/C14H9I/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
SMILES: C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)I
Molecular Formula: C14H9I
Molecular Weight: 304.12 g/mol

9-Iodophenanthrene

CAS No.: 17024-12-3

Cat. No.: VC21008337

Molecular Formula: C14H9I

Molecular Weight: 304.12 g/mol

* For research use only. Not for human or veterinary use.

9-Iodophenanthrene - 17024-12-3

Specification

CAS No. 17024-12-3
Molecular Formula C14H9I
Molecular Weight 304.12 g/mol
IUPAC Name 9-iodophenanthrene
Standard InChI InChI=1S/C14H9I/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Standard InChI Key CBFIPOTVFMLMFQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)I
Canonical SMILES C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)I

Introduction

9-Iodophenanthrene, with the chemical formula C14H9I and CAS number 17024-12-3, is a derivative of phenanthrene where an iodine atom is substituted at the ninth position. This compound has garnered attention in various scientific fields due to its unique properties and applications.

Synthesis of 9-Iodophenanthrene

The synthesis of 9-Iodophenanthrene typically involves halogenation reactions or substitution methods starting from phenanthrene derivatives. For instance, one method involves converting a bromo or chloro derivative into the iodo form using appropriate reagents like sodium iodide in the presence of a catalyst .

General Synthesis Procedure:

  • Starting Material Preparation: Begin with an aryl bromide or chloride.

  • Halogen Exchange: Use sodium iodide and a suitable catalyst to convert the starting material into its iodo analogue.

  • Purification: Employ techniques such as column chromatography for purification.

Applications and Research Findings

9-Iodophenanthrene has diverse applications across chemistry, biology, medicine, and materials science:

Chemistry

  • It serves as a building block for synthesizing more complex organic molecules.

Biology

  • Used as probes in biochemical studies to investigate interactions with biological molecules.

Medicine

  • Explored for potential therapeutic uses, particularly in modulating specific molecular pathways like NMDA receptors .

Industry

  • Utilized in producing advanced materials such as organic semiconductors and LEDs.

Safety Information

Safety Data:

  • Causes skin irritation; classified under H315 (Skin Corrosion/Irritation) .

  • Stable but light-sensitive; incompatible with strong oxidizing agents.

Recommended handling practices include storing it in dark conditions away from oxidizers.

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